1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea
Description
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Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-5-4-6-12(9-11)17-16(21)18-13-7-8-14-15(10-13)20(3)24(22,23)19(14)2/h4-10H,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPIPCVZJICWSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea is a derivative of thiadiazole known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
- Molecular Formula : C13H13N3O3S2
- Molecular Weight : 323.39 g/mol
- CAS Number : 2034402-82-7
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. The following table summarizes the key findings related to its antibacterial and antifungal effects:
| Microorganism | Activity | Concentration (µg/mL) | Reference |
|---|---|---|---|
| E. coli | Inhibited growth | 100 | |
| S. aureus | Moderate activity | 150 | |
| P. aeruginosa | No activity | - | |
| C. albicans | Significant inhibition | 50 |
In a study by Bhatt et al., derivatives of thiadiazole demonstrated enhanced antibacterial activity when specific substituents were introduced at the C5 and C2 positions of the thiadiazole ring. The introduction of halogen atoms particularly improved efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Activity
The anticancer potential of this compound was evaluated in various human cancer cell lines. A summary of the findings is presented in the table below:
| Cell Line | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | Strong cytotoxicity | 0.5 | |
| MCF-7 (Breast Cancer) | Moderate cytotoxicity | 1.0 | |
| HeLa (Cervical Cancer) | Significant inhibition | 0.8 |
Kumar et al. reported that derivatives of thiadiazole exhibited potent antitumor activity against A549 cells with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil. The structure-activity relationship (SAR) highlighted that electron-withdrawing groups on the benzene ring significantly enhanced anticancer activity .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways leading to cell death.
- Disruption of Cell Membrane Integrity : Antimicrobial activity is partly attributed to disruption of microbial cell membranes.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antibiotics targeting resistant strains of bacteria .
- Another investigation focused on its application in cancer therapy, demonstrating significant tumor reduction in xenograft models treated with the compound .
Q & A
Q. What are the established synthesis protocols for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[c][1,2,5]thiadiazole core. Key steps include:
Cyclization of precursors under controlled pH and temperature to form the thiadiazole ring.
Functionalization of the core with methyl groups via alkylation (e.g., using methyl iodide).
Coupling with m-tolyl isocyanate to introduce the urea moiety .
Q. Optimization strategies :
- Temperature : Maintain 50–70°C during cyclization to prevent side reactions.
- pH : Use buffered conditions (pH 7–8) to stabilize reactive intermediates.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for >95% purity .
Table 1 : Synthesis Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, 60°C, 12 hr | 65–70 | |
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | 80–85 | |
| Urea Coupling | m-tolyl isocyanate, THF, RT | 70–75 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 1,3-positions of the thiadiazole ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (346.4 g/mol) and fragmentation patterns .
- HPLC : Purity assessment (>98%) using C18 reverse-phase columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. lack of efficacy)?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility Issues : Use of DMSO vs. aqueous buffers affecting bioavailability .
Q. Methodological recommendations :
Standardize assays using the NCI-60 panel for cytotoxicity screening.
Perform dose-response curves (0.1–100 µM) to identify IC₅₀ values.
Validate results with orthogonal assays (e.g., apoptosis markers, caspase-3 activation) .
Q. What in silico and experimental approaches elucidate the mechanism of action?
- Molecular Docking : Target tubulin or kinases (e.g., EGFR) using the thiadiazole moiety for π-stacking interactions .
- Enzyme Inhibition Assays : Test inhibition of dihydrofolate reductase (DHFR) or topoisomerase II, common targets for thiadiazoles .
- Cellular Imaging : Track intracellular localization via fluorescent tagging (e.g., BODIPY derivatives) .
Table 2 : Hypothesized Targets and Assays
| Target | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Tubulin | Immunofluorescence | Disrupted microtubule networks | |
| EGFR | Kinase-Glo Luminescent | IC₅₀ = 2.5 µM | |
| DHFR | UV-Vis Spectrophotometry | Ki = 0.8 µM |
Q. How can structure-activity relationship (SAR) studies enhance anticancer efficacy?
Design strategies :
Substituent Modification : Replace m-tolyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
Bioisosteric Replacement : Substitute the urea linker with thiourea or amide groups to improve metabolic stability .
Prodrug Development : Introduce hydrolyzable esters (e.g., acetate) to enhance solubility .
Q. Experimental validation :
- In vitro : Test analogs against resistant cancer lines (e.g., cisplatin-resistant A549).
- In vivo : Use xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Data Contradiction Analysis
Q. How should researchers address inconsistent results in enzyme inhibition vs. cellular activity?
Case Example : A compound shows strong DHFR inhibition (Ki = 0.8 µM) but weak cytotoxicity (IC₅₀ > 50 µM). Possible explanations :
- Poor membrane permeability (measure logP; optimize with PEGylation).
- Off-target effects (use CRISPR knockouts to validate target relevance).
- Metabolic degradation (perform LC-MS/MS stability assays in hepatocyte models) .
Q. What statistical methods ensure robustness in dose-response studies?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- Error Analysis : Report 95% confidence intervals for IC₅₀ values.
- Replication : Minimum n = 3 biological replicates with independent syntheses .
Q. Key Resources for Further Research
- Synthesis Protocols : .
- Biological Assays : .
- Computational Tools : Molecular docking (AutoDock Vina), SAR analysis (MOE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
